YNT-1310
Description
YNT-1310 (compound 43) is a highly selective orexin-1 receptor (OX1R) antagonist derived from a morphinan skeleton, a structural framework historically utilized in opioid development . Its discovery emerged from efforts to optimize nalfurafine (compound 41), a κ-opioid receptor (KOR) agonist with secondary OX1R antagonism (Ki = 250 nM) . Structural features critical to its activity include:
- 17-o-Dimethylaminobenzene group: Interacts with OX1R’s T111 residue (TM2), conferring subtype selectivity over OX2R .
- 6-Position amide side chain: Replacing a benzene ring with a pyridine group improved solubility while retaining OX1R affinity .
- 3-Methoxy group: Essential for OX1R activity; deletion significantly reduces potency .
Properties
Molecular Formula |
C33H37N3O7S |
|---|---|
Molecular Weight |
619.73 |
IUPAC Name |
(E)-N-((4R,4aS,7R,7aR,12bS)-3-((2-(Dimethylamino)phenyl)sulfonyl)-4a-hydroxy-9-methoxy-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl)-3-(furan-3-yl)-N-methylacrylamide |
InChI |
InChI=1S/C33H37N3O7S/c1-34(2)23-7-5-6-8-26(23)44(39,40)36-17-16-32-29-22-10-11-25(41-4)30(29)43-31(32)24(13-15-33(32,38)27(36)19-22)35(3)28(37)12-9-21-14-18-42-20-21/h5-12,14,18,20,24,27,31,38H,13,15-17,19H2,1-4H3/b12-9+/t24-,27-,31+,32+,33-/m1/s1 |
InChI Key |
MVNBYORCXATCAJ-ZFEMXKDYSA-N |
SMILES |
O=C(N([C@H]1[C@@](OC2=C(OC)C=CC3=C24)([H])[C@@]54CCN(S(=O)(C6=CC=CC=C6N(C)C)=O)[C@@](C3)([H])[C@]5(O)CC1)C)/C=C/C7=COC=C7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YNT1310; YNT 1310; YNT-1310 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Pharmacological Properties of YNT-1310 and Analogues
Key Differentiators
(1) Selectivity Profile
- This compound demonstrates absolute selectivity for OX1R over OX2R and opioid receptors, avoiding off-target effects common in earlier compounds like nalfurafine .
- Nalfurafine retains KOR/MOR activity, which may contribute to adverse effects (e.g., dysphoria) despite its anti-withdrawal properties .
(2) Solubility and Bioavailability
- This compound’s pyridine-modified side chain (vs. YNT-707’s benzene) enhances water solubility, enabling systemic administration and improved pharmacokinetics .
(3) Stereochemical Requirements
- The 6α-isomer of YNT-707 (YNT-136) exhibits 100-fold lower OX1R affinity, underscoring the critical role of 6-position stereochemistry .
Mechanistic Insights from Structural Studies
- X-ray crystallography reveals this compound’s morphinan core occupies OX1R’s hydrophobic pocket, forming hydrogen bonds with residues like D107 and E212 .
- Docking simulations suggest steric clashes between this compound’s 17-o-dimethylaminobenzene group and OX2R’s T111 residue explain its OX1R selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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